Bappo

説明

“Bappo” appears to refer to two different entities based on the search results. One is a character or term used in online gaming and video content . The other is a business software development platform aimed at helping non-technical, time-poor individuals create apps for their businesses .

Synthesis Analysis

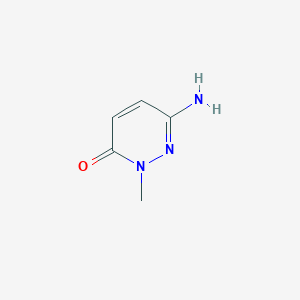

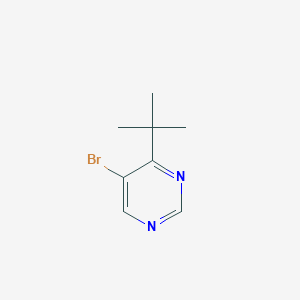

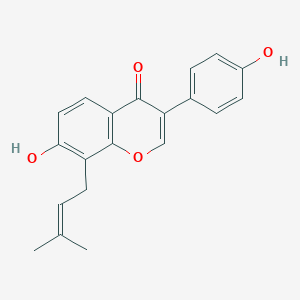

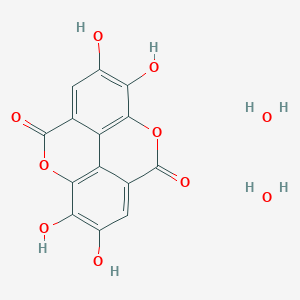

“Bappo” also refers to a chemical compound, Bis(4-aminophenoxy)phenyl phosphine oxide (BAPPO), which has been synthesized based on phenyl phosphonic dichloride and 4-nitrophenol .

Molecular Structure Analysis

The molecular formula of BAPPO is C30H25N2O3P, and it has a molar mass of 492.5 .

Chemical Reactions Analysis

BAPPO has been used in the synthesis of phosphorus-containing polyurethane elastomers (PPUEs). The reaction of BAPPO with maleic anhydride allowed the bismaleimide to be prepared in good yields by a chemical cyclodehydration process .

Physical And Chemical Properties Analysis

BAPPO is a solid substance, commonly appearing as white crystals. It has good water solubility and can be quickly dissolved in water .

科学的研究の応用

1. Flame-Retardant Polyurethane Resin

- Research by Çelebi et al. (2004) focused on synthesizing a flame-retardant water-dispersed polyurethane resin. They incorporated phosphonate groups into the polyurethane structure, using a phosphorus-containing compound, bis(4-amino phenyl)-phenyl phosphine oxide (BAPPO).

2. Thermal Properties of Epoxy Resins

- A study by Xiong et al. (2014) investigated the use of BAPP, an aromatic diamine, as a curing agent for epoxy resin. They found that BAPP contributes to the network structure of thermoset, influencing its curing behavior and thermal properties.

3. Photopolymerization in Dental Adhesives

- Ikemura and Endo (2010) conducted a review on radical photopolymerization initiators, such as BAPO derivatives, used in light-curing dental adhesives and resin composites. They compared these with other systems like CQ/amine, finding no significant difference in degree of conversion.

4. Adhesive and Thermal Behavior of Polyimides

- Research by Lee et al. (1995) on phosphorus-containing thermoplastic polyimides synthesized from bis(m-aminophenoxy) triphenylphosphine oxide (m-BAPPO) revealed these polyimides are thermally stable and show good adhesion properties.

5. Atomic Force Microscopy for Carbon Fiber-Epoxy Characterization

- Zheng et al. (2018) explored the interfacial interaction of carbon fiber/epoxy composites using Atomic Force Microscopy. They found that BAPPO-modified carbon fiber showed a larger adhesion force due to chemical bonding.

将来の方向性

特性

IUPAC Name |

4-[4-[[4-(4-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N2O3P/c31-22-6-10-24(11-7-22)34-26-14-18-29(19-15-26)36(33,28-4-2-1-3-5-28)30-20-16-27(17-21-30)35-25-12-8-23(32)9-13-25/h1-21H,31-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVYPLHSYOPLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B173943.png)

![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)